Scandine

Description

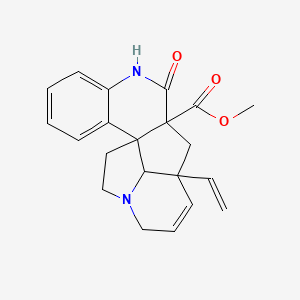

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSSMMKHJYRYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Alkaloid Scandine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandine is a naturally occurring alkaloid belonging to the complex family of monoterpenoid indole (B1671886) alkaloids. First isolated from plants of the Melodinus genus, particularly Melodinus suaveolens, this compound has attracted interest within the scientific community due to its intricate chemical architecture and potential biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers and spectroscopic data. It also delves into its biological properties and outlines a protocol for its synthesis.

Chemical Structure and Identification

The systematic IUPAC name for this compound is methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate.[3] Its molecular formula is C₂₁H₂₂N₂O₃, corresponding to a molecular weight of 350.41 g/mol .[2][3]

The structure of this compound is characterized by a pentacyclic framework, a feature common to many complex alkaloids. Key functional groups include a vinyl group, a methyl ester, and a lactam moiety integrated within the intricate ring system. The absolute stereochemistry of this compound has been determined, contributing to its unique three-dimensional shape, which is crucial for its biological interactions.

For unambiguous identification and database searching, the following chemical identifiers are provided:

| Identifier | Value |

| CAS Number | 24314-59-8[1][3][4][5] |

| Molecular Formula | C₂₁H₂₂N₂O₃[2][3] |

| Molecular Weight | 350.411 g/mol [2] |

| SMILES | O=C([C@]1(C2)--INVALID-LINK--(CCN4CC=C5)[C@]4([H])[C@@]52C=C)OC[4] |

| InChIKey | JTSSMMKHJYRYEG-VRXWPRPYSA-N[3][5] |

| InChI | InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 |

Spectroscopic Data

Mass Spectrometry

HRESIMS is a key technique for determining the elemental composition of this compound and for studying its fragmentation patterns. The accurate mass measurement of the molecular ion [M+H]⁺ would confirm the molecular formula C₂₁H₂₂N₂O₃. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragment ions resulting from the cleavage of the pentacyclic core, providing valuable structural information. The fragmentation pathways are typically complex for such intricate molecules and involve retro-Diels-Alder reactions, loss of small neutral molecules (e.g., H₂O, CO, CO₂), and cleavages within the ring system.

NMR Spectroscopy

Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete structural assignment of this compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons, the methyl ester protons, aromatic protons of the indole moiety, and a complex pattern of aliphatic protons from the intricate ring system. Chemical shifts (δ) and coupling constants (J) would provide information about the connectivity and stereochemistry of the protons.

-

¹³C NMR: The carbon NMR spectrum would reveal 21 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyl, aromatic, olefinic, aliphatic).

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Experimental Protocols

Biomimetic Synthesis of this compound

A biomimetic synthesis of this compound has been reported, providing a plausible pathway for its formation in nature and a robust method for its laboratory preparation. While the full detailed experimental procedure is extensive, the key strategic steps are outlined below. This synthesis often involves the construction of key intermediates followed by a cascade of reactions to assemble the complex pentacyclic core.

Key Synthetic Steps (Conceptual):

-

Preparation of an Indole-containing Precursor: Synthesis of a suitably functionalized indole derivative that will form the core of the alkaloid.

-

Coupling with a Second Building Block: Reaction of the indole precursor with another molecule containing the remaining necessary carbon framework and functional groups.

-

Key Cyclization Cascade: A crucial step, often biomimetically inspired, involving an intramolecular reaction cascade to form the multiple rings of the this compound scaffold. This could involve reactions like a Pictet-Spengler reaction followed by further cyclizations.

-

Final Functional Group Manipulations: Adjustments to the functional groups, such as the introduction of the vinyl group or the formation of the lactam, to yield the final natural product.

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of this compound are limited in the available literature, research on related bisindole alkaloids isolated from Melodinus species provides valuable insights into its potential pharmacological effects.

Anti-inflammatory and Cytotoxic Activities

Bisindole alkaloids with aspidosperma-scandine skeletons, isolated from Melodinus cochinchinensis, have demonstrated noteworthy anti-inflammatory and cytotoxic activities.[6] This suggests that this compound itself may possess similar properties. The cytotoxic effects of related compounds are often evaluated against a panel of human cancer cell lines, providing preliminary data on their potential as anticancer agents. The anti-inflammatory activity is typically assessed by measuring the inhibition of inflammatory mediators in cellular assays.

Further research is required to elucidate the specific molecular targets and mechanisms of action responsible for these observed biological effects. It is plausible that this compound, like many other complex alkaloids, interacts with multiple cellular targets, leading to a complex pharmacological profile. The intricate three-dimensional structure of this compound is likely a key determinant of its biological activity, enabling it to bind with high affinity and specificity to protein targets such as enzymes or receptors.

Conclusion

This compound is a structurally complex monoterpenoid indole alkaloid with promising, yet underexplored, biological potential. Its unique pentacyclic structure has been fully characterized by modern spectroscopic techniques, and its synthesis has been achieved through elegant biomimetic strategies. Preliminary evidence from related compounds suggests that this compound may exhibit valuable anti-inflammatory and cytotoxic properties. This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery, encouraging further investigation into the therapeutic potential of this fascinating molecule. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to explore its potential for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (+)-Scandine | CAS#:24314-59-8 | Chemsrc [chemsrc.com]

- 3. This compound | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 24314-59-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. HRESIMS-guided isolation of aspidosperma-scandine type bisindole alkaloids from Melodinus cochinchinensis and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation of Scandine Alkaloids from Melodinus suaveolens

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Melodinus is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids, which are known for their significant biological activities.[1][2] Melodinus suaveolens (Apocynaceae), in particular, has been a subject of phytochemical investigation, leading to the isolation of numerous alkaloids, including several variants of the Scandine type.[1][3][4] These compounds have demonstrated potential anti-inflammatory and cytotoxic properties.[3][5][6] This guide provides a comprehensive overview of the core methodologies for the extraction, isolation, and characterization of this compound and its derivatives from M. suaveolens, synthesizing protocols and data from multiple studies.

General Experimental Protocols

The isolation of this compound alkaloids from M. suaveolens follows a multi-step procedure involving extraction, acid-base partitioning, and chromatographic purification. The fundamental principle relies on the basic nature of alkaloids and their differential solubility in acidic and basic solutions.[7]

Plant Material Preparation and Extraction

The initial step involves the preparation of the plant material to maximize the efficiency of solvent extraction.

-

Collection and Preparation: The twigs and leaves of Melodinus suaveolens are collected, dried, and pulverized into a fine powder.[8][9] This increases the surface area for solvent penetration.

-

Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent. A common method is maceration with 90-95% ethanol (B145695) or methanol (B129727) at room temperature for several days.[10] The process is often repeated multiple times to ensure complete extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To separate the alkaloids from non-basic compounds like fats, waxes, and terpenes, a classic acid-base extraction is performed.[7][10]

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄).[8] In this acidic medium, the alkaloids form their corresponding salts (R₃N + H⁺ → R₃NH⁺), which are soluble in water.[7]

-

Defatting: The acidic solution is then washed with a non-polar organic solvent such as petroleum ether or dichloromethane. This removes lipophilic, non-alkaloidal constituents, which remain in the organic phase.[8][10]

-

Basification and Extraction: The remaining aqueous layer, now enriched with protonated alkaloids, is made alkaline by the slow addition of a base, typically ammonium (B1175870) hydroxide (B78521) (NH₄OH), until a pH of 9-10 is reached.[8] This deprotonates the alkaloid salts, converting them back to their free base form (R₃NH⁺ + OH⁻ → R₃N + H₂O), which is soluble in organic solvents.

-

Organic Solvent Extraction: The basic aqueous solution is then repeatedly extracted with a water-immiscible organic solvent, such as chloroform (B151607) or dichloromethane.[8][10] The organic layers containing the free alkaloid bases are combined.

-

Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude alkaloid fraction.

Chromatographic Isolation and Purification

The crude alkaloid mixture contains numerous structurally similar compounds. Therefore, multiple chromatographic techniques are required for the isolation of pure this compound alkaloids.

-

Silica (B1680970) Gel Column Chromatography (CC): This is the primary method for initial fractionation. The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing target compounds are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to remove smaller impurities and separate alkaloids based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain high-purity compounds is frequently achieved using reversed-phase (e.g., RP-18) preparative HPLC.

Data Presentation and Characterization

Following isolation, the structures of the pure compounds are elucidated using a combination of spectroscopic methods.

Isolated this compound-Type Alkaloids

Several this compound-type alkaloids have been successfully isolated from Melodinus suaveolens. The yields of individual alkaloids are typically low and vary depending on the plant source and isolation procedure.

| Compound Name | Plant Part | Reference |

| This compound | Twigs and Leaves | [4] |

| This compound N-oxide | Twigs and Leaves | [4] |

| 14,15-α-epoxythis compound | Twigs and Leaves | [4] |

| 15β-hydroxy-14,15-dihydrothis compound | Not specified | [1][3] |

| 14,15-dihydrothis compound | Not specified | [1][3] |

Spectroscopic Characterization

The definitive identification of isolated alkaloids relies on extensive spectroscopic analysis.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used.[6] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[6] |

| Ultraviolet (UV) Spectroscopy | Provides information about the electronic transitions within the molecule, often characteristic of the indole or quinoline (B57606) chromophore. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR determines the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (COSY, HMQC, HMBC) are used to establish the complete structure and relative stereochemistry.[5][6] |

| Circular Dichroism (CD) | Used to determine the absolute configuration of chiral molecules.[1] |

Biosynthetic Origin

The this compound alkaloids isolated from Melodinus species are monoterpenoid indole alkaloids. Their biosynthesis originates from the condensation of tryptophan (derived from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (derived from the mevalonate (B85504) or MEP pathway).[6] This condensation forms strictosidine, a universal precursor that undergoes a series of complex enzymatic rearrangements, cyclizations, and oxidative modifications to generate the vast array of alkaloid skeletons found in these plants.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Two new alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Melodinines M-U, cytotoxic alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 10. researchgate.net [researchgate.net]

Scandine: A Comprehensive Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, chemical characterization, and preliminary biological evaluation of Scandine, a quinoline (B57606) alkaloid isolated from the plant genus Melodinus. This document details the experimental protocols for its isolation and structural elucidation, presents its physicochemical and spectroscopic data in a structured format, and discusses its potential anti-inflammatory properties based on studies of related compounds. While the precise mechanism of action for this compound is yet to be fully elucidated, this guide serves as a foundational resource for further investigation and drug development efforts.

Introduction

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, have historically been a rich source of pharmacologically active substances. Within this class, the quinoline alkaloids have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

This compound is a monoterpenoid quinoline alkaloid that has been isolated from plant species of the Melodinus genus, which belongs to the Apocynaceae family.[1] This guide synthesizes the available scientific literature to provide a detailed account of its discovery, structural characterization, and what is currently understood about its biological potential.

Discovery and Sourcing

This compound was first reported as a known alkaloid isolated from the twigs and leaves of Melodinus suaveolens in a 2013 study by Ting-Ting Zhang and colleagues.[1] This research also led to the identification of two new this compound derivatives, 14,15-β-epoxythis compound and meloscine (B1212257) N-oxide, alongside other known alkaloids.[1] The Melodinus genus is primarily distributed in tropical and subtropical regions of Asia and Australia and is recognized as a prolific source of monoterpenoid indole (B1671886) and quinoline alkaloids.[1]

Chemical Characterization

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂N₂O₃ | [1] |

| Molecular Weight | 350.41 g/mol | [1] |

| CAS Number | 24314-59-8 | N/A |

| Class | Monoterpenoid Quinoline Alkaloid | [1] |

Spectroscopic Data

The spectroscopic data are crucial for the unambiguous identification of this compound. The following tables summarize the key NMR and MS data as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Data not available in the provided search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in the provided search results |

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Mass-to-Charge Ratio (m/z): Data not available in the provided search results

Experimental Protocols

This section provides a detailed description of the experimental methodologies for the isolation and characterization of this compound, as well as for the assessment of the biological activity of related compounds.

Isolation of this compound from Melodinus suaveolens

The following protocol is based on the methodology described by Zhang et al. (2013).[1]

-

Extraction: Air-dried and powdered twigs and leaves of Melodinus suaveolens are extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the alkaloids.

-

Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Acid-Base Extraction: The EtOAc-soluble fraction, which is expected to contain the alkaloids, is dissolved in 5% hydrochloric acid (HCl). The acidic solution is then washed with EtOAc to remove neutral and acidic impurities. The aqueous layer is subsequently basified with a base, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃·H₂O), to a pH of 9-10. The free alkaloids are then extracted with a nonpolar solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).

-

Chromatographic Purification: The crude alkaloid extract is subjected to multiple rounds of column chromatography. A typical stationary phase is silica (B1680970) gel, with a gradient elution system of CHCl₃-MeOH. Further purification is achieved using preparative thin-layer chromatography (pTLC) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete structure of the molecule.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-MS instrument to determine the exact molecular weight and elemental composition of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is adapted from studies on this compound-type alkaloids from Melodinus henryi.[2]

-

Cell Culture: RAW 264.7 mouse macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure: Cells are seeded in 96-well plates. After adherence, the cells are treated with various concentrations of the test compounds (e.g., this compound or related alkaloids) for a specified period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated as a percentage of the control (LPS-stimulated cells without the compound). The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Biological Activity and Potential Mechanism of Action

While specific biological activity data for this compound itself is limited in the currently available literature, studies on related this compound-type alkaloids isolated from other Melodinus species provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Several this compound-type alkaloids from Melodinus henryi have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] For instance, two known alkaloids from this plant, compounds 6 and 7 in the cited study, exhibited significant inhibitory activity with IC₅₀ values of 8.54 μM and 5.19 μM, respectively.[2] Furthermore, two new Melodinus-type alkaloids from M. suaveolens have been shown to significantly inhibit the production of LPS-induced NO, IL-6, and IL-8 in a dose-dependent manner in mouse macrophages.[3]

The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO production is implicated in the pathophysiology of various inflammatory diseases. The mechanism of this inhibition by this compound-type alkaloids likely involves the modulation of inflammatory signaling pathways, although the precise molecular targets have not yet been identified.

Cytotoxic Activity

Other alkaloids isolated from Melodinus suaveolens have been evaluated for their cytotoxicity against various human cancer cell lines.[4] While this compound itself was not reported to be among the most active compounds in these studies, the presence of cytotoxic alkaloids within the same plant genus suggests that this compound and its derivatives warrant further investigation for their potential anticancer properties.

Postulated Mechanism of Action

Currently, there is no direct experimental evidence elucidating the specific signaling pathways modulated by this compound. Based on the observed anti-inflammatory effects of related compounds, it can be hypothesized that this compound may interfere with the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling pathways, both of which are critical regulators of inflammatory gene expression, including the production of NO, IL-6, and IL-8. However, this remains a topic for future research.

Visualizations

Discovery and Characterization Workflow of this compound

The following diagram illustrates the logical workflow from the natural source to the identification and preliminary biological assessment of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound is a monoterpenoid quinoline alkaloid with a defined chemical structure, isolated from Melodinus suaveolens. While its own biological activity profile is not yet extensively documented, studies on closely related this compound-type alkaloids strongly suggest its potential as an anti-inflammatory agent. The experimental protocols for its isolation and characterization are well-established, providing a solid foundation for future research.

Key areas for future investigation include:

-

Comprehensive Biological Screening: A systematic evaluation of this compound's bioactivity, including its anti-inflammatory, cytotoxic, antimicrobial, and other pharmacological properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Synthesis and Analogue Development: Development of a synthetic route to this compound and the creation of analogues to explore structure-activity relationships and optimize its therapeutic potential.

-

In Vivo Efficacy and Safety: Assessment of the efficacy and safety of this compound in preclinical animal models of relevant diseases.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related alkaloids from the Melodinus genus.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Alkaloids from Melodinus henryi with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melodinines M-U, cytotoxic alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling "Scandine": A Case of Mistaken Identity in Chemical Nomenclature

A comprehensive search for the physical and chemical properties of a substance referred to as "Scandine" has yielded no results for a recognized chemical compound under this name. The term "this compound" appears to be associated with a commercial entity, a typeface font, and a character within a video game, but does not correspond to any known molecule or substance in the scientific literature.

Therefore, the creation of an in-depth technical guide on the core physical and chemical properties, experimental protocols, and signaling pathways of "this compound" is not possible, as the subject of the request does not exist within the realm of chemistry or drug development.

It is possible that "this compound" may be a misspelling of an existing chemical compound, a proprietary code name not yet in the public domain, or a hypothetical substance. Without a valid chemical identifier (such as a CAS number, IUPAC name, or common synonym), a thorough and accurate compilation of its properties and associated experimental data cannot be conducted.

We encourage researchers, scientists, and drug development professionals to verify the nomenclature of the compounds of interest to ensure the accuracy of their scientific inquiries. Should a valid chemical name be provided, a comprehensive technical guide adhering to the specified requirements for data presentation, experimental protocols, and data visualization can be produced.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to Scandine and its associated alkaloids. Primarily found within the plant genera Melodinus and Gelsemium, these monoterpenoid indole (B1671886) alkaloids (MIAs) exhibit a range of biological activities, making them subjects of interest for phytochemical and pharmacological research. This document details their natural distribution, biosynthetic pathways, and provides structured methodologies for their extraction, isolation, and characterization. Quantitative data on alkaloid yields are presented for comparative analysis, and key signaling pathways associated with related alkaloids are illustrated.

Natural Sources of this compound and Related Alkaloids

This compound and its structural relatives are predominantly biosynthesized in two genera of flowering plants: Melodinus (family Apocynaceae) and Gelsemium (family Gelsemiaceae). These genera encompass a variety of species known to produce a rich diversity of indole alkaloids.

Melodinus Genus

The Melodinus genus, belonging to the Apocynaceae family, is a significant source of this compound and related alkaloids. Various species have been identified as producers of these compounds, with the alkaloid profile and yield varying between species and plant parts.

-

Melodinus suaveolens : The twigs and leaves of this species are a known source of this compound.

-

Melodinus tenuicaudatus : The stem bark of this plant has been found to contain this compound along with other related alkaloids.[1]

-

Melodinus yunnanensis : This species is another documented source of this compound-type alkaloids.

-

Melodinus scandens : Leaves of this species have been reported to contain this compound.

-

Melodinus hemsleyanus : This species is known to produce a variety of indole alkaloids, including this compound.

-

Melodinus cochinchinensis : Aspidosperma-scandine type bisindole alkaloids have been isolated from the leaves and stems of this species.[2]

Gelsemium Genus

The Gelsemium genus is renowned for its production of structurally complex indole alkaloids, including compounds related to this compound. While gelsemine (B155926) and koumine (B8086292) are the most prominent alkaloids in this genus, the biosynthetic pathways share common precursors with other MIAs.

-

Gelsemium elegans : This highly toxic plant is a rich source of a diverse array of indole alkaloids.[3][4][5][6] The distribution of these alkaloids varies across different parts of the plant, including the roots, stems, leaves, and flowers.[3][7]

-

Gelsemium sempervirens : Known as Carolina jessamine, this species also produces a variety of indole alkaloids.

-

Gelsemium rankinii : This species is another member of the genus that contributes to the diversity of Gelsemium alkaloids.

Table 1: Quantitative Yields of Related Alkaloids from Select Natural Sources

| Plant Species | Plant Part | Alkaloid | Yield (% of dry weight) | Reference |

| Gelsemium elegans | Whole Plant | Koumine | ~0.38% | [4] |

| Gelsemium elegans | Not specified | Total Alkaloids | 1.36 - 1.39% | [2] |

Biosynthesis of this compound and Related Alkaloids

The biosynthesis of this compound and its relatives follows the general pathway of monoterpenoid indole alkaloids, originating from the shikimate pathway.

Biosynthesis in Gelsemium Species

The biosynthesis of alkaloids in Gelsemium begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a common precursor for most MIAs.[8] This initial step is catalyzed by strictosidine synthase. The pathway then diverges to produce the various classes of Gelsemium alkaloids. The conservation of a biosynthetic gene cluster between Catharanthus roseus and Gelsemium sempervirens suggests a shared evolutionary origin for MIA biosynthesis.

Biosynthesis in Melodinus Species

A biosynthetic hypothesis for Melodinus alkaloids suggests that they may arise from the rearrangement of a tabersonine-type precursor. It is proposed that this compound can then serve as a direct precursor for other related alkaloids like meloscine (B1212257) and epimeloscine (B1259960) through decarboxymethylation.

Experimental Protocols

General Extraction of Alkaloids

The extraction of alkaloids from plant material typically involves an acid-base extraction technique to separate the basic alkaloids from other plant constituents.

Protocol 3.1.1: Acid-Base Extraction from Plant Material

-

Maceration : The dried and powdered plant material is macerated with a solvent such as methanol (B129727) or ethanol, often with the addition of a weak acid (e.g., acetic acid) to form alkaloid salts.

-

Filtration and Concentration : The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Acidification : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Basification : The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium (B1175870) hydroxide.

-

Extraction of Free Base : The free alkaloid bases are then extracted from the aqueous layer using an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude total alkaloid extract.[9][10]

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation and purification, typically using chromatographic techniques.

Protocol 3.2.1: Column Chromatography

-

Stationary Phase : A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel or alumina.

-

Sample Loading : The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution : The alkaloids are eluted from the column using a solvent system of increasing polarity (gradient elution). The polarity is gradually increased by changing the ratio of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol or ethyl acetate).

-

Fraction Collection : The eluate is collected in a series of fractions.

-

Analysis : Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired alkaloids.

-

Further Purification : Fractions containing the same compound are combined and may be subjected to further purification by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure alkaloid.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of alkaloids in plant extracts.

Protocol 3.3.1: HPLC Analysis of this compound

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.

-

Detection : UV detection at a wavelength where the alkaloid exhibits maximum absorbance.

-

Quantification : A calibration curve is generated using a certified reference standard of the pure alkaloid at various concentrations. The concentration of the alkaloid in the sample extract is then determined by comparing its peak area to the calibration curve.

Spectroscopic Data for Characterization

The structural elucidation of isolated alkaloids is performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

Table 2: Representative ¹H and ¹³C NMR Data for this compound Skeleton (Illustrative - actual data may vary based on specific isomer and solvent)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 2 | ~55.0 | ~3.5 (m) |

| 3 | ~45.0 | ~2.8 (m) |

| 5 | ~50.0 | ~3.2 (m) |

| 6 | ~25.0 | ~1.9 (m), ~2.1 (m) |

| 7 | ~110.0 | - |

| 8 | ~130.0 | ~7.5 (d) |

| 9 | ~120.0 | ~7.1 (t) |

| 10 | ~125.0 | ~7.3 (t) |

| 11 | ~115.0 | ~7.0 (d) |

| 12 | ~140.0 | - |

| 13 | ~150.0 | - |

| 14 | ~30.0 | ~1.5 (m) |

| 15 | ~35.0 | ~2.5 (m) |

| 16 | ~52.0 | - |

| 17 | ~170.0 | - |

| 18 | ~12.0 | ~0.9 (t) |

| 19 | ~130.0 | ~5.8 (q) |

| 20 | ~135.0 | - |

| 21 | ~60.0 | ~4.0 (m) |

Note: This table is illustrative. For precise structural elucidation, it is imperative to consult original research articles with complete spectral assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide valuable structural information.

Common Fragmentation Patterns for Indole Alkaloids:

-

Loss of side chains : Cleavage of alkyl or functional groups attached to the indole nucleus or the terpenoid portion.

-

Retro-Diels-Alder (RDA) reactions : Characteristic fragmentation of the cyclic terpenoid part of the molecule.

-

Cleavage of bonds adjacent to the nitrogen atom : This can lead to the formation of stable iminium ions.

Signaling Pathways and Biological Activity

While the specific signaling pathways targeted by this compound are not yet well-elucidated, research on related alkaloids from the Gelsemium genus, such as gelsemine and koumine, provides insights into their potential mechanisms of action. These alkaloids are known to interact with inhibitory neurotransmitter receptors in the central nervous system.

Glycine (B1666218) Receptor (GlyR) Modulation

Gelsemine acts as an agonist at glycine receptors, which are ligand-gated chloride ion channels. Activation of these receptors leads to an influx of chloride ions into neurons, resulting in hyperpolarization and an inhibitory postsynaptic potential. This mechanism is thought to underlie the muscle relaxant and anxiolytic effects of gelsemine.[3][7]

GABA-A Receptor (GABAAR) Modulation

Gelsemium alkaloids have also been shown to modulate GABA-A receptors, another major class of inhibitory neurotransmitter receptors in the brain. Gelsemine can act as a negative modulator of certain GABA-A receptor subtypes.[11][12][13]

Conclusion

This compound and related alkaloids from the Melodinus and Gelsemium genera represent a diverse and interesting class of natural products. This technical guide has provided a foundational overview of their natural sources, biosynthesis, and methods for their study. Further research is warranted to fully elucidate the quantitative distribution of this compound in various Melodinus species, refine and standardize extraction and isolation protocols, and to investigate the specific molecular targets and signaling pathways of this compound to better understand its pharmacological potential.

References

- 1. Study on the Alkaloids of Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HRESIMS-guided isolation of aspidosperma-scandine type bisindole alkaloids from Melodinus cochinchinensis and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Architecture of Nature's Intricate Molecules: A Technical Guide to the Biosynthesis of Melodinus Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Melodinus, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs). These compounds have garnered significant interest from the scientific community due to their potential therapeutic applications. The intricate molecular architecture of Melodinus alkaloids, such as meloscine (B1212257) and epimeloscine, presents a fascinating challenge in the field of natural product chemistry and biosynthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to Melodinus alkaloids, drawing parallels with the well-elucidated biosynthesis of related MIAs and presenting the current hypotheses on the formation of the unique melodan skeleton. This document is intended to serve as a comprehensive resource, detailing established enzymatic steps, hypothesized transformations, and the experimental protocols necessary to further unravel these complex biosynthetic networks.

The Central Precursor: Tabersonine (B1681870) Biosynthesis

The biosynthesis of virtually all Melodinus alkaloids, like many other MIAs, proceeds through the central precursor tabersonine. The formation of tabersonine is a multi-step enzymatic cascade that has been extensively studied, primarily in the medicinal plant Catharanthus roseus. This pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) and proceeds through a series of complex enzymatic reactions.

Key Enzymatic Steps to Tabersonine

The biosynthesis of tabersonine from the central MIA intermediate strictosidine (B192452) involves a series of nine enzymatic steps. These steps are catalyzed by a suite of enzymes including glucosidases, synthases, oxidases, and reductases. While a comprehensive review of the entire pathway from primary metabolism is beyond the scope of this guide, the latter stages leading directly to tabersonine are crucial for understanding the divergence point for Melodinus alkaloid synthesis.

The Divergence to Melodinus Alkaloids: A Hypothesized Pathway

While the biosynthesis of tabersonine is well-established, the specific enzymatic pathways that lead to the characteristic alkaloids of the Melodinus genus are not yet fully elucidated. Current scientific literature suggests a fascinating series of molecular rearrangements originating from a tabersonine derivative.

It is hypothesized that many Melodinus alkaloids possessing the "melodan" skeleton, such as meloscine and epimeloscine, are derived from the rearrangement of an intermediate called scandine.[1] this compound, in turn, is thought to be biosynthesized from 18,19-didehydrotabersonine.[1] This proposed pathway highlights a critical divergence from the well-known vindoline (B23647) biosynthetic pathway found in C. roseus, which also utilizes tabersonine as a precursor.

Quantitative Data on Related Biosynthetic Enzymes

While specific quantitative data for the enzymes in the Melodinus alkaloid biosynthetic pathway are not yet available, data from the well-studied vindoline pathway in Catharanthus roseus can provide a valuable reference point for researchers. The enzymes in this pathway catalyze a series of modifications to the tabersonine scaffold.

| Enzyme | Abbreviation | Substrate | Product | Apparent Km (µM) | Reference |

| Tabersonine 16-hydroxylase | T16H | Tabersonine | 16-Hydroxytabersonine | N/A | [2] |

| 16-hydroxytabersonine O-methyltransferase | 16OMT | 16-Hydroxytabersonine | 16-Methoxytabersonine | N/A | |

| Tabersonine 3-oxygenase | T3O | 16-Methoxytabersonine | 16-Methoxy-2,3-epoxytabersonine | 3.1 (for tabersonine) | |

| Tabersonine 3-reductase | T3R | 16-Methoxy-2,3-epoxytabersonine | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine | N/A | |

| N-methyltransferase | NMT | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine | Desacetoxyvindoline | N/A | |

| Desacetoxyvindoline 4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline | N/A | |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Deacetylvindoline | Vindoline | N/A |

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway to Melodinus alkaloids will require the application of modern molecular biology and biochemical techniques. As Melodinus species are non-model organisms, these protocols often need to be adapted. Below are detailed methodologies for key experiments that are crucial for identifying and characterizing the enzymes involved.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of a candidate plant enzyme in Escherichia coli and its subsequent purification, a critical step for in vitro characterization.

Methodology:

-

Cloning: The open reading frame of the candidate gene is amplified from Melodinus cDNA and cloned into an appropriate E. coli expression vector, such as a pET vector containing an N- or C-terminal polyhistidine (His)-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His antibody.

In Vitro Enzyme Assays

Once a candidate enzyme is purified, its function can be tested through in vitro assays.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains a buffered solution at an optimal pH, the purified enzyme, the hypothesized substrate (e.g., tabersonine or a derivative), and any necessary cofactors (e.g., NADPH for P450 enzymes, S-adenosyl methionine for methyltransferases).

-

Incubation: The reaction is incubated at an optimal temperature for a set period.

-

Quenching and Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products by comparing their retention times and mass spectra to authentic standards.

Virus-Induced Gene Silencing (VIGS) for In Vivo Functional Characterization

VIGS is a powerful technique for transiently silencing the expression of a target gene in a plant, allowing for the observation of the resulting metabolic phenotype. This is particularly useful for non-model organisms where stable transformation is challenging.

Methodology:

-

Vector Construction: A fragment of the target gene from the Melodinus species is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agrobacterium Transformation: The VIGS construct is transformed into Agrobacterium tumefaciens.

-

Plant Inoculation: The transformed Agrobacterium is infiltrated into the leaves of young Melodinus plants.

-

Silencing and Analysis: After a few weeks, the systemic spread of the virus will lead to the silencing of the target gene. Tissues from the silenced plants are then harvested, and the alkaloid profile is analyzed by LC-MS. A change in the alkaloid profile compared to control plants (infiltrated with an empty vector) can indicate the function of the silenced gene.

Future Outlook

The biosynthesis of Melodinus alkaloids represents a frontier in our understanding of plant metabolic diversity. While the foundational pathways leading to the precursor tabersonine are well-understood, the unique enzymatic transformations that create the complex skeletons of alkaloids like meloscine remain to be discovered. The combination of next-generation sequencing to identify candidate genes from Melodinus species, followed by the rigorous application of the experimental protocols detailed in this guide, will be instrumental in fully elucidating these fascinating biosynthetic pathways. This knowledge will not only be of fundamental scientific importance but will also pave the way for the metabolic engineering of these valuable compounds for pharmaceutical applications.

References

A Technical Guide to the Structural Elucidation of Novel Scandine Derivatives

This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel Scandine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols, data presentation standards, and logical workflows necessary for the accurate and efficient characterization of new chemical entities within this class of compounds.

Introduction

The discovery and structural elucidation of novel bioactive compounds are foundational to the advancement of pharmaceutical sciences. This compound derivatives, a promising class of alkaloids, have garnered interest for their potential therapeutic applications. The precise determination of their molecular architecture is a critical prerequisite for understanding their structure-activity relationships (SAR), mechanisms of action, and for guiding synthetic derivatization efforts to optimize their pharmacological profiles.

This technical guide details the modern spectroscopic and analytical techniques employed in the structural determination of novel this compound derivatives, emphasizing a systematic and integrated approach.

Isolation and Purification Workflow

The initial step in the characterization of novel this compound derivatives from a natural source, such as a plant or marine sponge, involves their isolation and purification. A typical workflow is outlined below.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound derivatives.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a fraction collector, and a semi-preparative or preparative column (e.g., C18 for reversed-phase).

-

Mobile Phase: A gradient of solvents, typically water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient is optimized to achieve separation of the target compounds.

-

Procedure:

-

Dissolve the partially purified fraction in a suitable solvent.

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Run the optimized gradient method to separate the components.

-

Collect the fractions corresponding to the peaks of interest as they elute from the column.

-

Combine and evaporate the solvent from the fractions containing the pure compound.

-

Spectroscopic and Spectrometric Analysis

Once a novel this compound derivative is isolated in its pure form, a combination of spectroscopic and spectrometric techniques is employed for its structural elucidation.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound ID | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound-A | C₂₁H₂₄N₂O₄ | 381.1707 | 381.1712 |

| This compound-B | C₂₀H₂₂N₂O₃ | 351.1601 | 351.1608 |

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

-

Procedure:

-

Dissolve a small amount of the pure compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The instrument measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental composition.

-

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. A suite of 1D and 2D NMR experiments is typically required.

-

¹H NMR: Provides information about the number of different types of protons and their connectivity.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[1]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which helps in assembling the molecular fragments.[2]

Table 2: ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 54.2 | 3.85 (dd, 8.5, 4.2) |

| 3 | 35.8 | 2.10 (m), 1.95 (m) |

| 5 | 48.1 | 3.15 (t, 7.0) |

| 6 | 22.5 | 1.80 (m) |

| 7 | 109.8 | - |

| ... | ... | ... |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: Dissolve approximately 1-5 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY, HSQC, and HMBC.

-

Process the data using appropriate software to obtain the final spectra for analysis.

-

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound, which can be a challenging step. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[4]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined.[5]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel this compound derivative is a logical progression of experiments and data analysis.

Bioactivity Evaluation

Once the structure of a novel this compound derivative is confirmed, its biological activity is assessed through various in vitro and in vivo assays. This step is crucial for understanding its therapeutic potential. The bioactivity data, combined with the structural information, helps in establishing SAR.[6][7][8]

Table 3: Example of In Vitro Bioactivity Data

| Compound ID | Target/Assay | IC₅₀ (µM) |

| This compound-A | Cancer Cell Line A | 2.5 |

| This compound-A | Enzyme B | 10.2 |

| This compound-B | Cancer Cell Line A | > 50 |

| This compound-B | Enzyme B | 8.7 |

Conclusion

The structural elucidation of novel this compound derivatives is a multi-faceted process that relies on the synergistic use of advanced analytical techniques. A systematic approach, combining isolation, mass spectrometry, comprehensive NMR analysis, and, when possible, X-ray crystallography, is essential for the unambiguous determination of their chemical structures. This foundational knowledge is paramount for the subsequent exploration of their biological activities and the development of new therapeutic agents.

References

- 1. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Steroid Discovery: Structural Diversity and Bioactivity of Marine and Terrestrial Steroids [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of Scandine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandine is a monoterpene indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from plant species of the Melodinus genus, this compound has attracted interest within the scientific community for its potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for data acquisition and diagrams illustrating key concepts are also presented to facilitate a deeper understanding of this complex molecule.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of advanced spectroscopic techniques. The data presented herein is crucial for the identification and characterization of this alkaloid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the intricate three-dimensional structure of organic molecules like this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound, which are critical for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not explicitly found in search results | |||

| ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly found in search results | |

| ... |

Note: While specific ¹H and ¹³C NMR data for this compound was not found in the immediate search results, related compounds with a "this compound linkage" have been analyzed in detail. Researchers are directed to the supplementary information of publications on Melodinus alkaloids, such as the PhD thesis by Ya-Ping Liu on "Melosuavines A–H, Cytotoxic Bisindole Alkaloid Derivatives from Melodinus suaveolens," for potentially relevant spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| ESI | Data not explicitly found | C₂₁H₂₂N₂O₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not explicitly found in search results | |

| ... |

Experimental Protocols

The following sections outline the general experimental methodologies for the isolation and spectroscopic analysis of alkaloids like this compound from their natural sources.

Isolation of this compound

The isolation of this compound typically involves the extraction of plant material from Melodinus species, followed by a series of chromatographic separations.

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on high-field spectrometers.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is commonly used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms.

Mass Spectrometry Protocol

Mass spectra are acquired using a high-resolution mass spectrometer.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of alkaloids.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by a high-resolution analyzer (e.g., TOF, Orbitrap).

Infrared Spectroscopy Protocol

IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl, KBr) or mixed with KBr powder and pressed into a pellet.

-

Analysis: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, alkaloids isolated from Melodinus species have demonstrated a range of biological activities, including cytotoxic and vasorelaxant effects. This suggests that this compound may interact with various cellular targets and signaling cascades.

The cytotoxic activity of related compounds suggests potential interference with cell proliferation and survival pathways.

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

Further research is required to identify the specific molecular targets and signaling pathways of this compound to fully understand its pharmacological potential.

Conclusion

This technical guide provides a foundational overview of the spectroscopic data and analytical methodologies relevant to the study of the alkaloid this compound. While a complete and consolidated dataset for this compound is still emerging in the scientific literature, this document serves as a valuable resource for researchers by compiling the available information and outlining the necessary experimental approaches. The complex structure and potential biological activity of this compound warrant further investigation, which will undoubtedly be driven by the application of the spectroscopic techniques detailed herein.

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity of Scandine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for evaluating the preliminary biological activity of novel compounds, using the hypothetical molecule "Scandine" as a framework. In the absence of specific published data for this compound, this document serves as a detailed template, outlining the requisite experimental protocols, data structuring, and visualization of key findings essential for early-stage drug discovery and development. The guide focuses on three fundamental areas of preliminary biological assessment: cytotoxicity, anti-inflammatory, and analgesic activities. Detailed experimental procedures, standardized data tabulation, and illustrative signaling pathways and workflows are presented to guide researchers in the systematic evaluation of new chemical entities.

Introduction

The initial assessment of a compound's biological activity is a critical step in the drug discovery pipeline. This preliminary screening provides essential insights into the potential therapeutic applications and inherent toxicities of a new chemical entity. This guide outlines a structured approach to investigating the bioactivity of a novel compound, exemplified by "this compound." The core focus is on establishing a foundational dataset that can inform subsequent, more detailed mechanistic and preclinical studies. The methodologies and data presentation formats described herein are based on established practices in pharmacology and toxicology.

Cytotoxicity Assessment

Determining the cytotoxic potential of a compound is fundamental to understanding its therapeutic window. Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[1][2]

Data Presentation: In Vitro Cytotoxicity of this compound

Quantitative data from cytotoxicity assays are typically summarized to provide a clear comparison of the compound's effects on different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.[2]

| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |

| This compound | A549 | Human Lung Carcinoma | 48 | Hypothetical Value |

| This compound | MCF-7 | Human Breast Cancer | 48 | Hypothetical Value |

| This compound | PC-3 | Human Prostate Cancer | 48 | Hypothetical Value |

| Doxorubicin (Control) | A549 | Human Lung Carcinoma | 48 | Known Value |

Caption: Table summarizing the hypothetical cytotoxic activity of this compound against various cancer cell lines.

Experimental Protocols

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

2.2.2. LDH Assay

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[3]

-

Plate Preparation: Prepare a 96-well plate with cells and treat with this compound as described for the MTT assay. Include controls for no cells (background), untreated cells (negative control), and cells treated with a lysis buffer (positive control for maximum LDH release).

-

Incubation: Incubate the plate for the desired exposure period.

-

Sample Collection: Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.

Experimental Workflow Visualization

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Anti-inflammatory Activity

Evaluating the anti-inflammatory potential of a compound is crucial for its development as a therapeutic for inflammatory diseases.

Data Presentation: Anti-inflammatory Effects of this compound

The results from in vivo anti-inflammatory models are often presented as the percentage of edema inhibition.

| Treatment Group | Dose (mg/kg) | Edema Volume (mL) ± SEM | % Inhibition |

| Control (Vehicle) | - | Value ± Value | - |

| This compound | 25 | Value ± Value | Value |

| This compound | 50 | Value ± Value | Value |

| This compound | 100 | Value ± Value | Value |

| Indomethacin (Control) | 10 | Value ± Value | Value |

Caption: Hypothetical anti-inflammatory activity of this compound in a carrageenan-induced paw edema model.

Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for screening acute anti-inflammatory activity.[4][5]

-

Animals: Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice).

-

Grouping and Administration: Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the substances orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

3.2.2. Acetic Acid-Induced Vascular Permeability

This assay assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.

-

Animals and Grouping: As described for the paw edema model.

-

Dye Injection: Administer the test compounds and controls. After 30 minutes, inject a non-toxic dye (e.g., Evans blue) intravenously.

-

Induction of Permeability: After a short interval (e.g., 10 minutes), inject acetic acid intraperitoneally to induce vascular leakage.

-

Dye Extraction: Euthanize the animals after a set time (e.g., 30 minutes) and collect the peritoneal fluid. Extract the Evans blue dye from the fluid.

-

Quantification: Measure the concentration of the dye spectrophotometrically.

-

Data Analysis: A reduction in the concentration of the dye in the peritoneal fluid of the treated groups indicates an inhibition of vascular permeability.

Analgesic Activity

Assessing the pain-relieving properties of a compound is a key step in developing new analgesics.

Data Presentation: Analgesic Effects of this compound

The analgesic effect can be quantified by measuring the reduction in pain-related behaviors.

| Treatment Group | Dose (mg/kg) | Number of Writhings ± SEM | % Inhibition |

| Control (Vehicle) | - | Value ± Value | - |

| This compound | 25 | Value ± Value | Value |

| This compound | 50 | Value ± Value | Value |

| This compound | 100 | Value ± Value | Value |

| Aspirin (Control) | 100 | Value ± Value | Value |

Caption: Hypothetical analgesic activity of this compound in an acetic acid-induced writhing test.

Experimental Protocols

4.2.1. Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[4][5]

-

Animals and Administration: Use mice and administer this compound, a vehicle, or a standard analgesic (e.g., aspirin) as described previously.

-

Induction of Writhing: After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes (a specific stretching posture) for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

4.2.2. Hot Plate Test

This method is used to evaluate central analgesic activity.

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time it takes to show a pain response (e.g., licking paws or jumping). A cut-off time is set to prevent tissue damage.

-